Pentetate calcium trisodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

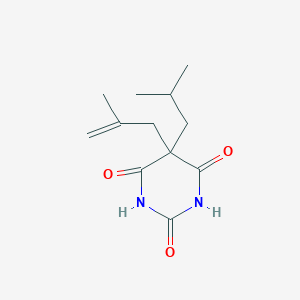

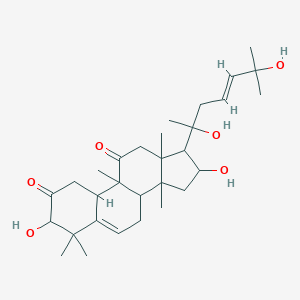

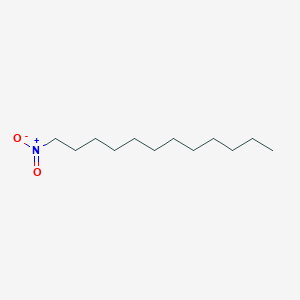

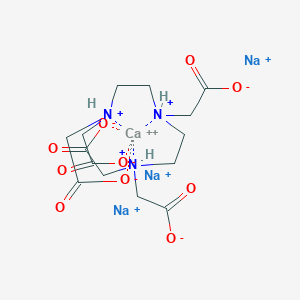

Pentetate calcium trisodium, also known as this compound, is a synthetic polyamino carboxylic acid. It is primarily used as a chelating agent to remove certain harmful substances from the body, particularly after radiation exposure. This compound is effective in accelerating the removal of radioactive elements such as plutonium, americium, and curium from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentetate calcium trisodium is synthesized through the reaction of diethylenetriaminepentaacetic acid (DTPA) with calcium and sodium salts. The process involves the following steps:

Dissolution of DTPA: DTPA is dissolved in water.

Addition of Calcium and Sodium Salts: Calcium carbonate and sodium hydroxide are added to the solution.

Reaction Conditions: The reaction mixture is heated to facilitate the formation of calcium trisodium pentetate.

Purification: The resulting solution is purified to remove any impurities

Industrial Production Methods

In industrial settings, the production of calcium trisodium pentetate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced filtration and crystallization techniques to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Pentetate calcium trisodium undergoes chelation reactions, where it forms stable complexes with metal ions. This process involves the exchange of calcium ions for metal ions with a higher binding capacity .

Common Reagents and Conditions

Reagents: Metal ions such as plutonium, americium, and curium.

Conditions: The chelation reactions typically occur in aqueous solutions at physiological pH levels.

Major Products

The major products of these reactions are stable metal-chelate complexes, which are more water-soluble and can be excreted from the body through the kidneys .

Aplicaciones Científicas De Investigación

Pentetate calcium trisodium has a wide range of scientific research applications:

Mecanismo De Acción

The primary mechanism of action of calcium trisodium pentetate involves chelation. The compound binds to metal ions, forming stable complexes that are excreted from the body more easily. This process reduces the biological half-life of the contaminants, lowering the risk of radiation-induced damage . The chelation process involves the exchange of calcium ions for metal ions with a higher affinity for the chelating agent .

Comparación Con Compuestos Similares

Pentetate calcium trisodium is often compared with other chelating agents such as:

Zinc trisodium pentetate: Similar in structure and function but uses zinc ions instead of calcium.

Potassium iodide: Used for radiation emergencies but works through a different mechanism by blocking the uptake of radioactive iodine by the thyroid gland.

Prussian blue (Radiogardase): Another chelating agent used for treating radiation contamination, particularly for cesium and thallium.

This compound is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly effective for treating contamination with transuranic elements .

Propiedades

Número CAS |

17034-67-2 |

|---|---|

Fórmula molecular |

C14H21CaN3Na3O10+3 |

Peso molecular |

500.38 g/mol |

Nombre IUPAC |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |

Clave InChI |

AYFCVLSUPGCQKD-UHFFFAOYSA-L |

SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

SMILES canónico |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Key on ui other cas no. |

12111-24-9 |

Sinónimos |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)